Methyl 5-amino-2-bromo-3-fluorobenzoate
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Overview
Description
Methyl 5-amino-2-bromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with methyl benzoate.
Bromination: The methyl benzoate undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the 2-position.
Fluorination: The bromo derivative is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluoro group at the 3-position.
Industrial Production Methods: Industrial production methods for methyl 5-amino-2-bromo-3-fluorobenzoate typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Continuous flow bromination and fluorination.
- Use of advanced catalysts and solvents to enhance reaction efficiency.
- Purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-amino-2-bromo-3-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzoates with different functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Intermediate in the production of dyes and pigments .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of biologically active compounds .
Medicine:
- Intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
- Potential use in the development of new therapeutic agents .
Industry:
- Utilized in the production of agrochemicals, including herbicides and insecticides.
- Used in the manufacture of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of methyl 5-amino-2-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (amino, bromo, and fluoro groups) play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the bromo group, leading to different reactivity and applications.
Methyl 3-amino-2-bromo-5-fluorobenzoate: Similar structure but with different positions of the amino and fluoro groups, affecting its chemical properties.
Methyl 5-amino-2-bromo-4-fluorobenzoate: Another isomer with different substitution patterns, leading to unique reactivity.
Uniqueness: Methyl 5-amino-2-bromo-3-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups in specific positions allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-2-bromo-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFEFCDWYLWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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